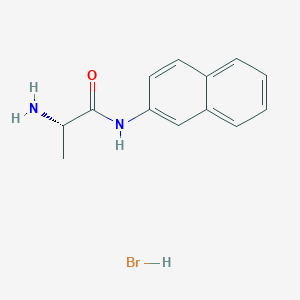

L-Alanine beta-naphthylamide hydrobromide

Beschreibung

BenchChem offers high-quality L-Alanine beta-naphthylamide hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Alanine beta-naphthylamide hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(2S)-2-amino-N-naphthalen-2-ylpropanamide;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O.BrH/c1-9(14)13(16)15-12-7-6-10-4-2-3-5-11(10)8-12;/h2-9H,14H2,1H3,(H,15,16);1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJWIERQOWOKVBY-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC2=CC=CC=C2C=C1)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NC1=CC2=CC=CC=C2C=C1)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3513-56-2 | |

| Record name | L-Alanine β-naphthylamide hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to L-Alanine β-Naphthylamide Hydrobromide: Principles and Applications in Enzymatic Assays

Prepared by: Gemini, Senior Application Scientist

Introduction

L-Alanine β-naphthylamide hydrobromide (L-Ala-βNA·HBr) is a synthetic substrate indispensable for the sensitive detection and quantification of aminopeptidase activity.[1][2][3] Aminopeptidases are a class of exopeptidases that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides. These enzymes are ubiquitous in nature and play critical roles in protein maturation, degradation, and metabolism. Consequently, their activity is a key biomarker in various fields, including clinical diagnostics, microbiology, and pharmaceutical research.

This guide provides a comprehensive overview of L-Ala-βNA·HBr, detailing its chemical properties, the enzymatic principle underlying its use, a robust experimental protocol for its application, and a discussion of its scientific significance. The content herein is tailored for researchers, scientists, and drug development professionals who require a deep, practical understanding of this versatile biochemical tool.

Chemical Structure and Physicochemical Properties

L-Ala-βNA·HBr is the hydrobromide salt of L-Alanine β-naphthylamide.[1][2] The core structure consists of an L-alanine residue linked via an amide bond to a β-naphthylamine moiety. This design is critical: the L-alanine portion provides specificity for enzymes like alanine aminopeptidase, while the β-naphthylamine group serves as a reporter molecule that is released upon enzymatic cleavage. The hydrobromide salt form enhances the compound's stability and solubility in aqueous solutions, facilitating its use in experimental settings.[2]

Key Properties

The fundamental properties of L-Alanine β-naphthylamide hydrobromide are summarized below. Understanding these characteristics is essential for proper handling, storage, and application in assays.

| Property | Value | Source(s) |

| Synonyms | L-Ala-βNA·HBr, H-ALA-BETANA HBR | [1][4] |

| CAS Number | 3513-56-2 | [1][2][5] |

| Molecular Formula | C₁₃H₁₄N₂O·HBr | [1][2] |

| Molecular Weight | 295.16 g/mol | [1][2] |

| Appearance | White to off-white powder/crystalline solid | [1][2] |

| Melting Point | ~205 °C | [1][2] |

| Solubility | Soluble in methanol and water; insoluble in ether and acetone. | [6][7][8] |

| Storage Conditions | 0 - 8 °C, protected from light. | [1][2] |

Principle of Enzymatic Detection

The utility of L-Ala-βNA·HBr as a substrate lies in a two-stage process: enzymatic hydrolysis followed by chemical detection of the released product. This principle allows for the highly sensitive measurement of specific aminopeptidase activities.

Enzymatic Cleavage

Aminopeptidases, particularly Alanine Aminopeptidase (AAP) or Aminopeptidase N (APN), recognize the N-terminal L-alanine residue of the substrate. The enzyme catalyzes the hydrolysis of the amide bond connecting the alanine to the β-naphthylamine group. This reaction releases two products: L-alanine and free β-naphthylamine. The rate of β-naphthylamine release is directly proportional to the enzymatic activity in the sample under appropriate assay conditions (i.e., substrate is not limiting).

Caption: Workflow for the colorimetric assay of Alanine Aminopeptidase.

-

Standard Curve Preparation: Prepare a series of dilutions from the 1 mM β-naphthylamine stock solution in the assay buffer to create standards ranging from 0 to 100 µM. Process these standards in parallel with the samples starting from the "Stop Reaction" step (Step 7).

-

Assay Setup: In triplicate, pipette the following into microcentrifuge tubes or a 96-well plate:

-

Test Samples: 100 µL Tris-HCl Buffer + 20 µL Sample

-

Sample Blank: 120 µL Tris-HCl Buffer + 20 µL Sample (Substrate will be added after TCA)

-

Substrate Blank: 120 µL Tris-HCl Buffer + 20 µL deionized water

-

-

Pre-incubation: Equilibrate all tubes/wells at 37°C for 5 minutes.

-

Initiate Reaction: Add 30 µL of the 6 mM Substrate Stock Solution to all "Test Samples" and the "Substrate Blank". Mix immediately.

-

Incubation: Incubate at 37°C for a defined period (e.g., 30 minutes). The time should be optimized to ensure the reaction is within the linear range.

-

Stop Reaction: Add 50 µL of 10% TCA to all wells. For the "Sample Blank," add 30 µL of the substrate after the TCA. Centrifuge tubes to pellet precipitated protein.

-

Color Development: Transfer 150 µL of the supernatant to a new plate.

-

Add 50 µL of 0.2% Sodium Nitrite. Incubate for 3 minutes at room temperature.

-

Add 50 µL of 0.5% Ammonium Sulfamate. Incubate for 3 minutes.

-

Add 50 µL of 0.05% NEDD. Incubate for 10 minutes in the dark.

-

-

Measurement: Read the absorbance at 560 nm.

Data Analysis and Interpretation

-

Subtract the absorbance of the Substrate Blank from all Test Sample and Sample Blank readings.

-

Subtract the corrected Sample Blank absorbance from the corresponding corrected Test Sample absorbance to get the final net absorbance.

-

Plot the absorbance of the β-naphthylamine standards versus their concentration to generate a standard curve.

-

Use the linear regression equation from the standard curve to calculate the concentration of β-naphthylamine produced in each sample.

-

Calculate the enzyme activity using the following formula:

Activity (U/L) = (nmol of β-NA produced × Total Assay Volume) / (Incubation Time (min) × Sample Volume)

Applications and Considerations

Applications

-

Clinical Diagnostics: Measurement of AAP in urine is a sensitive marker for renal injury. Elevated levels can indicate damage to the proximal tubules.

-

Microbiology: The aminopeptidase test (using L-Ala-4-nitroanilide, a similar substrate) is used in bacterial identification, as the enzyme is almost exclusively found in Gram-negative organisms. [9]* Drug Discovery: This assay is a robust platform for high-throughput screening of aminopeptidase inhibitors, which are being investigated for various therapeutic applications, including cancer and immune disorders.

-

Biochemistry: Used for enzyme characterization, including determination of kinetic parameters like Kₘ and Vₘₐₓ, and studying enzyme mechanisms. [3]

Trustworthiness and Self-Validation

For any protocol to be trustworthy, it must be self-validating. The inclusion of controls is non-negotiable.

-

Substrate Blank: Accounts for any spontaneous, non-enzymatic hydrolysis of the substrate. The value should be negligible.

-

Sample Blank: Corrects for absorbance from endogenous compounds in the sample that might react with the Bratton-Marshall reagents. This is crucial for complex biological matrices like serum.

-

Positive Control: A sample with known AAP activity should be run to validate that all reagents are working correctly.

-

Linearity: It is critical to ensure the assay is performed within the linear range of both time and enzyme concentration. A pilot experiment should be conducted to determine the optimal incubation time and sample dilution.

Safety Note: β-Naphthylamine is a known carcinogen and should be handled with extreme caution using appropriate personal protective equipment (PPE) in a well-ventilated area or fume hood. [10][11][12]

Conclusion

L-Alanine β-naphthylamide hydrobromide remains a cornerstone substrate for the study of aminopeptidase activity. Its well-defined chemical properties and the robust, sensitive colorimetric assay based on the Bratton-Marshall reaction provide researchers with a reliable tool for diverse applications. By adhering to a carefully controlled and validated protocol, scientists can generate high-quality, reproducible data essential for advancing our understanding of enzyme function in health and disease.

References

-

ChemBK. (n.d.). L-ALANINE BETA-NAPHTHYLAMIDE HYDROBROMIDE - Physico-chemical Properties. Retrieved January 25, 2026, from [Link]

-

Occupational Safety and Health Administration (OSHA). (n.d.). β-NAPHTHYLAMINE. Retrieved January 25, 2026, from [Link]

-

Loba Chemie. (n.d.). β-ALANINE. Retrieved January 25, 2026, from [Link]

-

LabSolutions. (n.d.). L-Alanine beta-naphthylamide hydrobromide. Retrieved January 25, 2026, from [Link]

-

Wikipedia. (n.d.). β-Alanine. Retrieved January 25, 2026, from [Link]

-

Cheméo. (n.d.). dl-Alanine (CAS 302-72-7) - Chemical & Physical Properties. Retrieved January 25, 2026, from [Link]

-

National Center for Biotechnology Information (NCBI). (n.d.). DL-Alanine-beta-naphthylamide. PubChem. Retrieved January 25, 2026, from [Link]

-

ResearchGate. (n.d.). Bratton-Marshall reaction for primary aminobenzophenones. Retrieved January 25, 2026, from [Link]

-

Journal of American Science. (2010). Purification and properties of alanine aminopeptidase from water buffalo kidney. Retrieved January 25, 2026, from [Link]

-

International Agency for Research on Cancer (IARC). (2012). 2-NAPHTHYLAMINE. In Chemical Agents and Related Occupations. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol. 100F. Lyon, France: IARC. Retrieved from [Link]

-

Centers for Disease Control and Prevention (CDC). (n.d.). Hazard review of beta-naphthylamine (2-NA). Retrieved January 25, 2026, from [Link]

-

National Center for Biotechnology Information (NCBI). (n.d.). β-alanine degradation. PubChem. Retrieved January 25, 2026, from [Link]

-

Wikipedia. (n.d.). Dipeptidyl peptidase-4. Retrieved January 25, 2026, from [Link]

-

International Agency for Research on Cancer (IARC). (n.d.). 2-NAPHTHYLAMINE 1. Exposure Data. IARC Publications. Retrieved January 25, 2026, from [Link]

-

Expasy. (n.d.). PeptideCutter - Cleavage specificities of selected enzymes and chemicals. Retrieved January 25, 2026, from [Link]

-

PubMed Central (PMC). (n.d.). Advances in the synthesis of β-alanine. Retrieved January 25, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. L-ALANINE BETA-NAPHTHYLAMIDE HYDROBROMIDE [chembk.com]

- 5. labsolu.ca [labsolu.ca]

- 6. L-丙氨酸β-萘酰胺 protease substrate | Sigma-Aldrich [sigmaaldrich.com]

- 7. β-Alanine | 107-95-9 [chemicalbook.com]

- 8. β-Alanine - Wikipedia [en.wikipedia.org]

- 9. merckmillipore.com [merckmillipore.com]

- 10. 2-NAPHTHYLAMINE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. stacks.cdc.gov [stacks.cdc.gov]

- 12. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]

An In-Depth Technical Guide to L-Alanine β-Naphthylamide Hydrobromide (CAS Number: 3513-56-2) for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of L-Alanine β-Naphthylamide Hydrobromide, a key reagent in biochemical and pharmaceutical research. We will delve into its chemical properties, synthesis, and, most importantly, its application as a chromogenic and fluorogenic substrate for the sensitive detection and characterization of aminopeptidase activity. This document is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to effectively utilize this compound in their work.

Introduction: A Versatile Tool for Peptidase Research

L-Alanine β-naphthylamide hydrobromide is the hydrobromide salt of L-Alanine β-naphthylamide.[1] It is a synthetic amino acid derivative that serves as a valuable substrate for a class of enzymes known as aminopeptidases.[2] These enzymes play crucial roles in various physiological processes, including protein degradation, hormone regulation, and cellular signaling. The ability to accurately measure aminopeptidase activity is therefore essential in numerous research areas, from fundamental enzymology to clinical diagnostics and drug discovery.

The utility of L-Alanine β-naphthylamide lies in its clever design. The L-alanine residue mimics a natural substrate for many aminopeptidases, allowing the enzyme to recognize and cleave the amide bond. This enzymatic cleavage releases β-naphthylamine, a molecule that can be readily detected and quantified using either colorimetric or fluorometric methods. The hydrobromide salt form of the compound generally enhances its solubility and stability in aqueous solutions, making it more convenient for use in biochemical assays.[3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of L-Alanine β-naphthylamide hydrobromide is critical for its proper handling, storage, and use in experimental settings.

| Property | L-Alanine β-Naphthylamide Hydrobromide | L-Alanine β-Naphthylamide |

| CAS Number | 3513-56-2[1] | 720-82-1[2] |

| Molecular Formula | C₁₃H₁₄N₂O·HBr[1] | C₁₃H₁₄N₂O[2] |

| Molecular Weight | 295.16 g/mol [1] | 214.27 g/mol [2] |

| Appearance | White powder[1] | Off-white powder[2] |

| Melting Point | 205 °C[1] | 104 °C[2] |

| Purity | ≥ 99% (TLC)[1] | ≥ 99% (Assay by titration)[2] |

| Optical Rotation | [a]²⁴D = 9 ± 2 ° (C=1 in MeOH)[1] | [a]D²⁴ = -4.8 ± 1 ° (C=1 in 1% methanol)[2] |

| Storage | 0 - 8 °C[1] | 0 - 8 °C[2] |

Synthesis of L-Alanine β-Naphthylamide

While this guide focuses on the application of the commercially available compound, a basic understanding of its synthesis can be valuable. The synthesis of β-amino amides can be achieved through various organic chemistry routes. A common approach involves the coupling of an N-protected L-alanine with β-naphthylamine, followed by deprotection. For instance, a protected L-alanine, such as Boc-L-alanine, can be activated with a coupling reagent (e.g., DCC/HOBt or HATU) and then reacted with β-naphthylamine. The final step would involve the removal of the Boc protecting group under acidic conditions to yield L-Alanine β-naphthylamide. The hydrobromide salt can then be formed by treating the free amine with hydrobromic acid.

The Enzymatic Reaction: Unveiling Aminopeptidase Activity

The core utility of L-Alanine β-naphthylamide hydrobromide lies in its role as a substrate for aminopeptidases. These enzymes, often metalloenzymes containing a zinc ion in their active site, catalyze the hydrolysis of the N-terminal amino acid from a peptide or protein.[4]

The enzymatic reaction can be summarized as follows:

L-Alanine β-Naphthylamide + H₂O --(Aminopeptidase)--> L-Alanine + β-Naphthylamine

The rate of this reaction is directly proportional to the concentration of the active aminopeptidase in the sample, allowing for the quantification of enzyme activity.

The Catalytic Mechanism of Zinc-Dependent Aminopeptidases

Many aminopeptidases are zinc-dependent metalloenzymes.[4] The catalytic mechanism generally involves the following key steps:

-

Substrate Binding: The N-terminal L-alanine of the substrate binds to the S1 pocket of the enzyme's active site.[5]

-

Activation of Water: The zinc ion in the active site coordinates with a water molecule, increasing its nucleophilicity.[6][7]

-

Nucleophilic Attack: The activated water molecule attacks the carbonyl carbon of the amide bond between the L-alanine and the β-naphthylamine moiety.

-

Formation of a Tetrahedral Intermediate: This attack forms a transient, unstable tetrahedral intermediate.

-

Collapse of the Intermediate and Product Release: The intermediate collapses, leading to the cleavage of the amide bond. The products, L-alanine and β-naphthylamine, are then released from the active site.

The specificity of different aminopeptidases for L-Alanine β-naphthylamide can vary, which is reflected in their kinetic parameters.

Caption: General workflow of the enzymatic reaction.

Kinetic Parameters: A Quantitative Measure of Enzyme Performance

The Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) are crucial parameters for characterizing enzyme-substrate interactions. While specific values can vary depending on the enzyme source, purity, and assay conditions, the following provides an example of reported kinetic parameters for Leucine Aminopeptidase (LAP), an enzyme that can also cleave alanine substrates.

| Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg) | Reference |

| Leucine Aminopeptidase | L-Leucine-p-nitroanilide | 2.70 | - | [8] |

Note: Data for L-Alanine β-naphthylamide with various aminopeptidases is dispersed in the literature. Researchers should determine these parameters for their specific enzyme and experimental setup.

Detection of β-Naphthylamine: The Key to Quantifying Enzyme Activity

The enzymatic cleavage of L-Alanine β-naphthylamide releases β-naphthylamine, a molecule that can be detected and quantified using two primary methods: colorimetric and fluorometric assays.

Colorimetric Detection with Fast Blue B Salt

The most common colorimetric method involves the use of a diazonium salt, such as Fast Blue B (tetraazotized di-o-anisidine). β-Naphthylamine reacts with Fast Blue B to form a stable, colored azo dye. The intensity of the color, which can be measured spectrophotometrically, is directly proportional to the amount of β-naphthylamine released and, therefore, to the aminopeptidase activity.

Caption: Workflow for colorimetric detection of β-naphthylamine.

Experimental Protocol: Colorimetric Aminopeptidase Assay

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer, for example, 50 mM Tris-HCl, pH 7.5.

-

Substrate Stock Solution: Dissolve L-Alanine β-naphthylamide hydrobromide in the assay buffer to a concentration of 10 mM. Store protected from light.

-

Enzyme Solution: Prepare a dilution of your aminopeptidase-containing sample in the assay buffer. The optimal dilution should be determined empirically.

-

Fast Blue B Solution: Prepare a fresh solution of Fast Blue B salt in a suitable buffer, for example, 0.1 M acetate buffer, pH 4.2, containing a detergent like Triton X-100 to prevent precipitation. A typical concentration is 1 mg/mL. Caution: Fast Blue B is a hazardous substance and should be handled with appropriate personal protective equipment.

-

-

Assay Procedure:

-

Pipette 100 µL of the enzyme solution into a microplate well.

-

Add 50 µL of the assay buffer.

-

Initiate the reaction by adding 50 µL of the substrate stock solution.

-

Incubate the reaction mixture at a controlled temperature (e.g., 37 °C) for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding 50 µL of the Fast Blue B solution.

-

Incubate for a further 5-10 minutes at room temperature to allow for color development.

-

Measure the absorbance at a wavelength between 520 and 580 nm using a microplate reader.

-

-

Data Analysis:

-

Prepare a standard curve using known concentrations of β-naphthylamine.

-

Calculate the aminopeptidase activity in your samples by comparing their absorbance values to the standard curve.

-

Fluorometric Detection

Fluorometric detection offers significantly higher sensitivity compared to colorimetric methods. β-Naphthylamine is a fluorescent molecule, and its fluorescence intensity can be measured directly.

Caption: Workflow for fluorometric detection of β-naphthylamine.

Experimental Protocol: Fluorometric Aminopeptidase Assay

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer, for example, 50 mM Tris-HCl, pH 7.5.

-

Substrate Stock Solution: Dissolve L-Alanine β-naphthylamide hydrobromide in the assay buffer to a concentration of 1 mM. Store protected from light.

-

Enzyme Solution: Prepare a dilution of your aminopeptidase-containing sample in the assay buffer.

-

Stop Solution (Optional): A solution to stop the enzymatic reaction, such as a strong acid (e.g., 1 M HCl) or a specific inhibitor, can be used.

-

-

Assay Procedure:

-

Pipette 100 µL of the enzyme solution into a black microplate well suitable for fluorescence measurements.

-

Add 50 µL of the assay buffer.

-

Initiate the reaction by adding 50 µL of the substrate stock solution.

-

Incubate the reaction mixture at a controlled temperature (e.g., 37 °C) for a defined period.

-

If using a stop solution, add 50 µL to terminate the reaction.

-

Measure the fluorescence intensity using a fluorometer with an excitation wavelength of approximately 340 nm and an emission wavelength of approximately 410 nm.

-

-

Data Analysis:

-

Prepare a standard curve using known concentrations of β-naphthylamine.

-

Calculate the aminopeptidase activity in your samples by comparing their fluorescence values to the standard curve.

-

Troubleshooting and Considerations for Assay Integrity

As with any enzymatic assay, careful attention to detail is crucial for obtaining reliable and reproducible results.

| Problem | Possible Cause | Solution |

| High Background Signal | - Substrate instability and spontaneous hydrolysis.- Contamination of reagents with aminopeptidases. | - Prepare fresh substrate solutions daily and protect them from light.- Use high-purity water and reagents. Autoclave buffers where possible. |

| Low or No Signal | - Inactive enzyme.- Incorrect buffer pH or temperature.- Presence of inhibitors in the sample. | - Verify enzyme activity with a positive control.- Optimize assay conditions for the specific enzyme.- Consider sample purification or dilution to remove inhibitors. |

| Poor Reproducibility | - Inaccurate pipetting.- Temperature fluctuations.- Inconsistent incubation times. | - Use calibrated pipettes and ensure proper mixing.- Use a temperature-controlled incubator or water bath.- Standardize all incubation steps precisely. |

| Precipitation in Colorimetric Assay | - High concentration of Fast Blue B or β-naphthylamine. | - Optimize the concentration of Fast Blue B.- Include a detergent like Triton X-100 in the Fast Blue B solution. |

Interfering Substances:

-

Reducing agents: Can interfere with the diazonium coupling reaction in the colorimetric assay.

-

Chelating agents (e.g., EDTA): Can inactivate metallo-aminopeptidases by removing the essential zinc ion.

-

Other proteases: If the sample contains other proteases that can cleave the substrate, this will lead to an overestimation of aminopeptidase activity. The use of specific inhibitors can help to dissect the activity of interest.

Safety and Handling

L-Alanine β-naphthylamide hydrobromide is a chemical reagent and should be handled with appropriate care. The reaction product, β-naphthylamine, is a known carcinogen and must be handled with extreme caution.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound and its reaction products.

-

Ventilation: Work in a well-ventilated area, preferably in a fume hood, especially when handling β-naphthylamine and Fast Blue B salt.

-

Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations for hazardous chemical waste.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the manufacturer for CAS number 3513-56-2.

Conclusion: A Powerful and Adaptable Research Tool

L-Alanine β-naphthylamide hydrobromide remains a cornerstone reagent for the study of aminopeptidase activity. Its versatility, allowing for both colorimetric and highly sensitive fluorometric detection, makes it suitable for a wide range of applications in both basic research and drug development. By understanding the underlying principles of the enzymatic reaction and the detection methods, and by adhering to rigorous experimental practices, researchers can leverage this powerful tool to gain valuable insights into the complex world of peptidases and their roles in health and disease.

References

A comprehensive list of references will be provided in the final version of this whitepaper. For the purpose of this interactive guide, citations have been included throughout the text.

Sources

- 1. biosynth.com [biosynth.com]

- 2. chemimpex.com [chemimpex.com]

- 3. fishersci.com [fishersci.com]

- 4. Frontiers | Zinc-dependent aminopeptidases: new perspectives on structure, function, and biomedical applications [frontiersin.org]

- 5. goldbio.com [goldbio.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Regulation of zinc-dependent enzymes by metal carrier proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization and structural analysis of a leucine aminopeptidase using site-directed mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of L-Alanine β-Naphthylamide Hydrobromide

This guide provides a comprehensive technical overview of L-Alanine β-naphthylamide hydrobromide, a versatile chromogenic and fluorogenic substrate. Tailored for researchers, scientists, and drug development professionals, this document delves into its core mechanism of action, outlines detailed experimental protocols, and explores its diverse applications in the field of life sciences.

Introduction: Unveiling a Key Tool for Aminopeptidase Research

L-Alanine β-naphthylamide (hydrobromide salt), often abbreviated as L-Ala-βNA, is a synthetic substrate pivotal for the detection and quantification of aminopeptidase activity.[1] Aminopeptidases are a class of proteolytic enzymes that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides. These enzymes play crucial roles in various physiological processes, including protein maturation, signal transduction, and cellular regulation. Consequently, the study of aminopeptidases is vital in numerous research areas, from microbiology to clinical diagnostics and drug discovery.

The utility of L-Ala-βNA lies in its ability to be enzymatically cleaved, releasing β-naphthylamine, a molecule that can be readily detected through colorimetric or fluorometric methods.[1] This property makes it an invaluable tool for researchers seeking to measure aminopeptidase activity, screen for enzyme inhibitors, and characterize enzyme kinetics.[1]

The Core Mechanism: A Two-Step Revelation of Enzymatic Activity

The mechanism of action of L-Alanine β-naphthylamide as a substrate for aminopeptidases is a well-defined, two-step process. This elegant system allows for the indirect detection of enzyme activity by monitoring the appearance of a reporter molecule.

Step 1: Enzymatic Hydrolysis

The process is initiated when an aminopeptidase, with specificity for N-terminal alanine residues, recognizes and binds to the L-Alanine β-naphthylamide molecule. The enzyme then catalyzes the hydrolysis of the amide bond linking the L-alanine residue to the β-naphthylamine moiety. This enzymatic cleavage results in the release of two products: L-alanine and free β-naphthylamine.

Step 2: Detection of β-Naphthylamine

The liberated β-naphthylamine is the key to quantifying the enzymatic activity. As a primary aromatic amine, it can be detected through two primary methods:

The most common method for colorimetric detection involves a coupling reaction with a diazonium salt, such as Fast Blue B (o-dianisidine, tetrazotized). In an acidic environment, the primary amine group of β-naphthylamine reacts with the diazonium salt to form a stable, colored azo dye. The intensity of the resulting color, which is typically purple or reddish-blue, is directly proportional to the amount of β-naphthylamine released and, therefore, to the aminopeptidase activity. This color change can be quantified spectrophotometrically.

β-Naphthylamine itself is a fluorescent molecule. When excited with ultraviolet light (typically around 335-340 nm), it emits fluorescent light at a longer wavelength (around 410-425 nm). This intrinsic fluorescence allows for a more sensitive detection of aminopeptidase activity compared to the colorimetric method. The intensity of the fluorescence emission is directly proportional to the concentration of β-naphthylamine.

Quantitative Analysis: Enzyme Kinetics

The use of L-Alanine β-naphthylamide allows for the determination of key enzyme kinetic parameters, such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). These parameters provide valuable insights into the enzyme's affinity for the substrate and its catalytic efficiency.

While specific kinetic constants can vary depending on the enzyme source and experimental conditions, the following table provides a summary of representative kinetic data for aminopeptidases with naphthylamide-based substrates.

| Enzyme Source | Substrate | Km (mM) | Vmax (µmol/min/mg) | Reference |

| Escherichia coli Aminopeptidase P | Phe(NO2)-Pro-Pro-HN-CH2-CH2-NH-ABz | 0.0052 | Not Reported | [2] |

| Human Serum Aminopeptidase P-like | Phe(NO2)-Pro-Pro-HN-CH2-CH2-NH-ABz | 0.35 | Not Reported | [2] |

| Calf-lung Aminopeptidase P-like | Phe(NO2)-Pro-Pro-HN-CH2-CH2-NH-ABz | 0.28 | Not Reported | [2] |

| Porcine Kidney Aminopeptidase P | H-Lys(epsilon-DNP)-Pro-Pro-(R, S)-Amp-NH2 | 0.0048 | Not Reported | [3] |

Note: The table presents data for structurally related fluorogenic substrates as specific Km and Vmax values for L-Alanine β-naphthylamide with various aminopeptidases are not consistently reported across the literature. These values serve as an illustration of the kinetic parameters that can be determined.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating by including appropriate controls, ensuring the reliability and accuracy of the experimental results.

Colorimetric Assay for Alanine Aminopeptidase Activity

This protocol outlines a standard procedure for measuring alanine aminopeptidase activity in a sample using L-Alanine β-naphthylamide and Fast Blue B.

Materials:

-

L-Alanine β-naphthylamide hydrobromide

-

Fast Blue B salt

-

Tris-HCl buffer (e.g., 50 mM, pH 7.5)

-

Enzyme sample (e.g., cell lysate, purified enzyme)

-

Control sample (buffer or heat-inactivated enzyme)

-

Microplate reader or spectrophotometer (wavelength: 560-580 nm)

-

96-well microplate

Procedure:

-

Prepare Substrate Solution: Dissolve L-Alanine β-naphthylamide hydrobromide in the Tris-HCl buffer to a final concentration of 1-2 mM. Prepare this solution fresh daily and protect it from light.

-

Prepare Fast Blue B Solution: Dissolve Fast Blue B salt in the Tris-HCl buffer to a final concentration of 0.5-1 mg/mL. Prepare this solution immediately before use and keep it on ice and protected from light.

-

Set up the Reaction: In a 96-well microplate, add the following to each well:

-

Test Wells: 50 µL of enzyme sample + 50 µL of substrate solution.

-

Control Wells (Substrate Blank): 50 µL of buffer + 50 µL of substrate solution.

-

Control Wells (Enzyme Blank): 50 µL of enzyme sample + 50 µL of buffer.

-

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-60 minutes). The optimal incubation time should be determined empirically to ensure the reaction is within the linear range.

-

Stop the Reaction and Develop Color: Add 50 µL of the Fast Blue B solution to all wells.

-

Incubate for Color Development: Incubate the plate at room temperature for 10-15 minutes, protected from light.

-

Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the absorbance of the blank wells from the test wells. The net absorbance is proportional to the aminopeptidase activity.

Fluorometric Assay for Alanine Aminopeptidase Activity

This protocol provides a more sensitive method for detecting aminopeptidase activity.

Materials:

-

L-Alanine β-naphthylamide hydrobromide

-

Tris-HCl buffer (e.g., 50 mM, pH 7.5)

-

Enzyme sample

-

Control sample

-

Fluorometer or fluorescent microplate reader (Excitation: ~340 nm, Emission: ~410 nm)

-

96-well black microplate

Procedure:

-

Prepare Substrate Solution: Dissolve L-Alanine β-naphthylamide hydrobromide in the Tris-HCl buffer to a final concentration of 0.1-0.5 mM.

-

Set up the Reaction: In a 96-well black microplate, add the following to each well:

-

Test Wells: 50 µL of enzyme sample + 50 µL of substrate solution.

-

Control Wells (Substrate Blank): 50 µL of buffer + 50 µL of substrate solution.

-

Control Wells (Enzyme Blank): 50 µL of enzyme sample + 50 µL of buffer.

-

-

Incubation and Measurement: Place the plate in a pre-warmed (37°C) fluorometer. Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes).

-

Data Analysis: Calculate the rate of increase in fluorescence (RFU/min) for each well. Subtract the rate of the blank wells from the test wells. The net rate is proportional to the aminopeptidase activity.

Applications in Research and Development

The versatility of L-Alanine β-naphthylamide has led to its adoption in a wide range of scientific applications.

-

Microbiology: It is widely used in microbial identification, particularly for differentiating bacterial species based on their aminopeptidase profiles.[4] For instance, the presence of L-alanine aminopeptidase is a characteristic feature of many Gram-negative bacteria.[5]

-

Drug Discovery: This substrate is instrumental in high-throughput screening (HTS) assays to identify and characterize inhibitors of specific aminopeptidases.[6][7] Such inhibitors have therapeutic potential in various diseases, including cancer and infectious diseases.

-

Clinical Diagnostics: Assays using L-Alanine β-naphthylamide can be employed to measure aminopeptidase levels in clinical samples, such as blood and urine, which can serve as biomarkers for certain diseases.

-

Biochemical Research: It is a fundamental tool for studying the kinetics, specificity, and regulation of aminopeptidases, contributing to our understanding of their physiological roles.[1]

Conclusion: A Cornerstone Substrate in Enzymology

L-Alanine β-naphthylamide hydrobromide remains a cornerstone in the field of enzymology due to its straightforward mechanism of action, adaptability to both colorimetric and fluorometric detection methods, and broad applicability. Its use provides researchers with a robust and reliable means to investigate the intricate roles of aminopeptidases in health and disease, thereby facilitating advancements in basic science, diagnostics, and therapeutic development.

References

-

BioAssay Systems. EnzyChrom™ L-Alanine Assay Kit. [Link]

-

Strych, U., et al. (2011). New Classes of Alanine Racemase Inhibitors Identified by High-Throughput Screening Show Antimicrobial Activity against Mycobacterium tuberculosis. PLoS ONE, 6(5), e20374. [Link]

-

Goldstein, T. P., et al. (1963). Synthesis of Chromogenic Substrates for the Assay of Aminopeptidase Activity. Journal of Medicinal Chemistry, 6(3), 259-262. [Link]

-

Green, M. N., et al. (1955). The colorimetric determination of leucine aminopeptidase activity with L-leucyl-beta-naphthylamide hydrochloride. Archives of Biochemistry and Biophysics, 57(2), 458-474. [Link]

-

Starnes, W. L., & Behal, F. J. (1982). Human-liver alanine aminopeptidase. A kinin-converting enzyme sensitive to beta-lactam antibiotics. European Journal of Biochemistry, 124(2), 363-369. [Link]

-

Yaron, A., et al. (1993). Fluorogenic substrates for bacterial aminopeptidase P and its analogs detected in human serum and calf lung. Analytical Biochemistry, 214(2), 343-349. [Link]

-

Graf, H., et al. (1996). Interference of substrate quenching with the kinetics of placental peptidases. Journal of Enzyme Inhibition, 10(4), 279-291. [Link]

- Google Patents. (2019). CN109369442B - Preparation method of beta-N-methylamino-L-alanine.

-

Finnegan, M., et al. (2019). A Selective, Dual Emission β-Alanine Aminopeptidase Activated Fluorescent Probe for the Detection of Pseudomonas aeruginosa, Burkholderia cepacia, and Serratia marcescens. Sensors (Basel, Switzerland), 19(19), 4236. [Link]

-

Academia.edu. New Classes of Alanine Racemase Inhibitors Identified by High-Throughput Screening Show Antimicrobial Activity against Mycobacterium tuberculosis. [Link]

-

Gray, D. J., et al. (1997). Evaluation of some fluorogenic substrates for continuous assay of aminopeptidase P. Analytical Biochemistry, 253(1), 53-59. [Link]

-

DC Fine Chemicals. (2023). Chromogenic Substrates Overview. [Link]

-

Medicosis Perfectionalis. (2022, December 19). Michaelis-Menten Equation & Enzyme Kinetics - Biochemistry Series [Video]. YouTube. [Link]

-

Hatch, A., et al. (2007). High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. Lab on a Chip, 7(2), 249-255. [Link]

-

Chen, Y., et al. (2024). Reposition: Focalizing β-Alanine Metabolism and the Anti-Inflammatory Effects of Its Metabolite Based on Multi-Omics Datasets. International Journal of Molecular Sciences, 25(19), 10565. [Link]

-

BIOLABO. ALT GPT Colorimetric Method. [Link]

-

Fareed, J., et al. (1995). Chromogenic peptide substrate assays and their clinical applications. Clinical Chemistry, 41(10), 1414-1425. [Link]

-

Academia.edu. New Classes of Alanine Racemase Inhibitors Identified by High-Throughput Screening Show Antimicrobial Activity against Mycobacterium tuberculosis. [Link]

-

Cheung, K. S., et al. (1986). antagonism of their antimicrobial effects by L-alanine and L-alanyl peptides in gram-negative bacteria. Journal of Medicinal Chemistry, 29(10), 2060-2068. [Link]

-

Davtyan, H. G., & Poghosyan, A. H. (2017). statistical analyses of enzyme kinetics: simple michaelis-menten and bi-bi ping-pong. Biological Journal of Armenia, 69(3), 108-117. [Link]

-

Zaytsev, V., et al. (2012). Synthesis and testing of chromogenic phenoxazinone substrates for β-alanyl aminopeptidase. MedChemComm, 3(1), 93-97. [Link]

-

Sugimura, Y., et al. (2014). Fluorescent substrates for covalent protein labeling catalyzed by microbial transglutaminase. Organic & Biomolecular Chemistry, 12(42), 8486-8492. [Link]

-

PubChem. β-alanine degradation. [Link]

-

Lee, H. K., et al. (2007). Application of beta-lactamase enzyme complementation to the high-throughput screening of toll-like receptor signaling inhibitors. Molecular Pharmacology, 72(4), 868-875. [Link]

-

ResearchGate. Fluorogenic substrates and enzymes used in this study. Schematic images... [Link]

-

Babizhayev, M. A., et al. (2024). The Possible Roles of β-alanine and L-carnosine in Anti-aging. Current Aging Science, 17(1), 3-15. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Fluorogenic substrates for bacterial aminopeptidase P and its analogs detected in human serum and calf lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of some fluorogenic substrates for continuous assay of aminopeptidase P - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. New Classes of Alanine Racemase Inhibitors Identified by High-Throughput Screening Show Antimicrobial Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Application of beta-lactamase enzyme complementation to the high-throughput screening of toll-like receptor signaling inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

L-Alanine β-Naphthylamide Hydrobromide: A Chromogenic Substrate for the Sensitive Detection of Aminopeptidase Activity

An In-Depth Technical Guide for Researchers and Scientists

Abstract

Aminopeptidases are a ubiquitous class of exopeptidases that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides.[1] Their activity is crucial in numerous physiological processes, including protein maturation, signal transduction, and metabolism.[2][3] Dysregulation of aminopeptidase activity has been implicated in various pathologies, such as cancer, inflammatory disorders, and hypertension, making these enzymes significant targets for diagnostics and drug development.[4][5][6] L-Alanine β-naphthylamide is a synthetic chromogenic substrate designed for the sensitive and specific detection of aminopeptidase activity, particularly alanine aminopeptidase (AAP).[7] This guide provides a comprehensive overview of the underlying principles, a detailed experimental protocol, and critical insights into the use of L-Alanine β-naphthylamide hydrobromide for the accurate quantification of aminopeptidase activity.

The Principle of Detection: A Two-Step Chromogenic Reaction

The detection method relies on a two-stage enzymatic and chemical reaction. L-Alanine β-naphthylamide serves as an artificial substrate that mimics the natural substrates of aminopeptidases.[8]

-

Enzymatic Hydrolysis: In the presence of an aminopeptidase, the enzyme recognizes and cleaves the peptide bond between the L-alanine residue and the β-naphthylamine moiety. This reaction releases free, colorless β-naphthylamine.[7][9] The rate of this hydrolysis is directly proportional to the aminopeptidase activity in the sample.

-

Azo-Coupling Reaction: The liberated β-naphthylamine is a primary aromatic amine. To visualize and quantify this product, a diazonium salt, such as Fast Garnet GBC, is introduced into the reaction.[7][10] This salt acts as a coupling agent, reacting with the β-naphthylamine through an azo-coupling reaction to form a highly colored and stable azo dye.[11] The intensity of the resulting color, which can be measured spectrophotometrically, is stoichiometric to the amount of β-naphthylamine released and, therefore, to the enzyme's activity.

The diagram below illustrates the sequential enzymatic cleavage and chemical coupling reaction.

Caption: Enzymatic and chemical reaction pathway for aminopeptidase detection.

Field-Proven Experimental Protocol

This protocol provides a robust method for determining aminopeptidase activity in biological samples, such as cell lysates or purified enzyme preparations. The inclusion of appropriate controls is critical for data integrity.

Required Reagents and Materials

-

L-Alanine β-naphthylamide hydrobromide (Substrate)

-

Fast Garnet GBC salt (Coupling agent)[12]

-

Tris-HCl buffer (e.g., 100 mM, pH 7.8)

-

Sodium acetate buffer (e.g., 1 M, pH 4.2)

-

Tween 20

-

Enzyme source (e.g., cell lysate, purified protein)

-

Positive Control (e.g., purified Alanine Aminopeptidase)

-

Negative Control (e.g., heat-inactivated enzyme or buffer only)

-

96-well microplate

-

Microplate reader

Reagent Preparation

-

Substrate Stock Solution (6 mM): Dissolve L-Alanine β-naphthylamide hydrobromide in deionized water or an appropriate buffer. Causality Note: Preparing this fresh is recommended as naphthylamide compounds can degrade over time.

-

Assay Buffer: 100 mM Tris-HCl, pH 7.8. Causality Note: The optimal pH for many aminopeptidases is slightly alkaline.[7] This should be optimized for the specific enzyme under investigation.

-

Stop/Color Development Solution: Dissolve Fast Garnet GBC salt at 1 mg/mL in 1 M Sodium Acetate buffer (pH 4.2) containing 10% Tween 20.[7] Causality Note: The acidic pH of this solution effectively stops the enzymatic reaction while facilitating the azo-coupling, which proceeds rapidly under these conditions. Tween 20 is a detergent that helps to maintain the solubility of the resulting azo dye.

Assay Procedure

The following workflow outlines the key steps from setup to data acquisition.

Caption: Standard experimental workflow for the aminopeptidase assay.

Step-by-Step Instructions:

-

Assay Setup: To a 96-well plate, add your samples and controls. This should include:

-

Unknown samples (in triplicate).

-

Positive Control (purified enzyme).

-

Negative Control (heat-inactivated enzyme or buffer-only blank).

-

-

Reaction Mixture Preparation: Prepare a master mix based on the total reaction volume. For a final volume of 1.5 mL per reaction, the components are added sequentially.[7]

-

Initiate Reaction: Add 100 µL of the 6 mM substrate stock solution to each well to start the reaction.[7] The final substrate concentration will be 0.4 mM.

-

Incubation: Incubate the plate at 37°C for 10 to 30 minutes.[13] Causality Note: The incubation time is a critical parameter. It must be long enough to generate a detectable signal but short enough to ensure the reaction rate remains linear. A time-course experiment is essential for optimization.

-

Stop and Develop Color: Terminate the reaction by adding 0.5 mL of the Fast Garnet GBC Stop/Color Development solution to each well.[7] A red color will develop immediately in wells with aminopeptidase activity.

-

Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength between 520 nm and 550 nm.

Data Interpretation and Experimental Rationale

Calculating Activity

The enzymatic activity is proportional to the change in absorbance over time. After subtracting the absorbance of the negative control (blank) from all other readings, the activity can be expressed in units, where one unit is defined as the amount of enzyme that hydrolyzes 1 µmole of substrate per minute under the specified conditions. A standard curve using known concentrations of β-naphthylamine can be generated to convert absorbance units to molar quantities.

The Importance of Controls: A Self-Validating System

-

Negative/Blank Control: This well contains all reaction components except for the active enzyme. It is essential for correcting for any non-enzymatic hydrolysis of the substrate or background absorbance from the reagents. A high reading in the blank control indicates substrate instability or contaminated reagents.

-

Positive Control: This well contains a known amount of a relevant aminopeptidase. It validates that the assay components (substrate, buffers, coupling agent) are working correctly and provides a benchmark for comparing the activity of unknown samples.

-

Linearity of Reaction: For quantitative analysis, it is crucial to ensure the reaction is within the linear range. This can be verified by running a time-course experiment or by testing serial dilutions of the enzyme source. If the absorbance values are too high, the sample should be diluted and the assay repeated.

| Parameter | Recommended Range | Rationale |

| Substrate Concentration | 0.4 - 1.0 mM | Should be at or above the Michaelis-Menten constant (Km) to ensure the reaction rate is dependent on enzyme concentration, not substrate availability.[9] |

| pH | 7.5 - 8.5 | Reflects the typical optimal pH for many aminopeptidases, but should be empirically determined for the specific enzyme of interest.[7] |

| Temperature | 37°C | A standard temperature for mammalian enzyme assays, providing a high reaction rate without causing significant thermal denaturation over short incubation times.[13] |

| Incubation Time | 10 - 60 minutes | Must be optimized to ensure the reaction is in the linear phase. Shorter times are better for highly active samples.[13] |

| Absorbance Wavelength | 520 - 550 nm | Corresponds to the peak absorbance of the azo dye formed from β-naphthylamine and Fast Garnet GBC. |

Applications and Limitations

Key Applications

-

Microbiology: Used to differentiate bacterial species. For instance, the presence of L-alanine aminopeptidase is a key characteristic used to distinguish Gram-negative from most Gram-positive bacteria.[13][14]

-

Drug Discovery: Serves as a primary screening method to identify and characterize inhibitors of specific aminopeptidases, which are therapeutic targets in oncology and inflammatory diseases.[15][16]

-

Clinical Diagnostics: Elevated levels of certain aminopeptidases in urine or serum can serve as biomarkers for kidney damage or other diseases.[7]

-

Biochemical Research: Widely used to study enzyme kinetics, substrate specificity, and to monitor enzyme purification processes.[15][17]

Limitations and Considerations

-

Substrate Specificity: While L-Alanine β-naphthylamide is an excellent substrate for alanine aminopeptidases, it may be cleaved by other peptidases with broad specificity.[18] Results should be confirmed with more specific substrates or inhibitors if necessary.

-

Compound Interference: Test compounds in a drug screening library or components of a biological sample may absorb light at the same wavelength as the azo dye, leading to false positives. A counterscreen in the absence of the enzyme or substrate is recommended.

-

Safety: The liberated β-naphthylamine is a known carcinogen.[19][20] Although the quantities generated in this assay are minuscule, appropriate personal protective equipment should be worn, and waste should be disposed of according to institutional guidelines.

Conclusion

The chromogenic assay using L-Alanine β-naphthylamide hydrobromide is a powerful, reliable, and cost-effective method for the detection and quantification of aminopeptidase activity. By understanding the underlying chemical principles and adhering to a well-controlled, optimized protocol, researchers can generate high-quality, reproducible data. This guide provides the foundational knowledge and practical steps necessary for the successful implementation of this assay in diverse research and development settings.

References

- Merck Millipore. (n.d.). Bactident® Aminopeptidase.

- Linder, M. C. (1981). Evaluation of alternate coupling reagents to replace alpha-naphthyl amine for the detection of nitrate reduction. Journal of clinical microbiology, 14(4), 458–460.

-

Wikipedia. (2024). Aminopeptidase. Retrieved from [Link]

- Erlanger, B. F., Kokowsky, N., & Cohen, W. (1961). The preparation and properties of two new chromogenic substrates of trypsin. Archives of biochemistry and biophysics, 95(2), 271-278. (Note: While this is a foundational paper on chromogenic substrates, a more direct link for the synthesis of aminopeptidase substrates is harder to find. This reference establishes the principle.)

- Google Patents. (n.d.). Assay for proline iminopeptidase and other hydrolytic activities.

- Nishimura, K., Akiyama, K., & Titani, K. (1984). Differentiation of endopeptidases and aminopeptidases by high-performance liquid chromatography of reaction products from chromogenic peptide p-nitroanilines as substrates. Journal of chromatography.

- El-Ghonemy, D. H., & El-Hefnawy, M. H. (2010). Purification and properties of alanine aminopeptidase from water buffalo kidney. Journal of American Science, 6(12), 1600-1608.

- Oshima, H., et al. (2003). Clinical Significance of Aminopeptidase N/CD13 Expression in Human Pancreatic Carcinoma. Clinical Cancer Research, 9(5), 1755-1761.

- Gonzales, T., & Robert-Baudouy, J. (1996). Bacterial aminopeptidases: properties and functions. FEMS microbiology reviews, 18(4), 319–344.

- Shvydenko, T. A., & Kozer, V. V. (2018). β-alanine spectrophotometric determination in reaction with sodium salt of 1,2-naphthoquinone-4-sulfonic acid. Vìsnik farmacìï, (2), 24-28.

- Norwitz, G., & Keliher, P. N. (1985). Spectrophotometric determination of aniline by the diazotization-coupling method with N-(1-naphthyl)ethylenediamine as the coupling agent. Analytical chemistry, 57(11), 2176–2178.

-

PubChem. (n.d.). 2-Naphthylamine. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Aminopeptidase – Knowledge and References. Retrieved from [Link]

- Baraniuk, J. N., et al. (1998). Aminopeptidase activity in human nasal mucosa. Journal of Allergy and Clinical Immunology, 102(3), 434-441.

-

Patsnap Synapse. (2024). What is the mechanism of Aminopeptin?. Retrieved from [Link]

-

NIOSH. (1994). NAPHTHYLAMINES, α and β. NIOSH Manual of Analytical Methods (NMAM), Fourth Edition. Retrieved from [Link]

- IARC. (2012). 2-Naphthylamine. In Chemical Agents and Related Occupations (IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol. 100F).

- Alves, L. C., et al. (2011). Aminopeptidase Fingerprints, an Integrated Approach for Identification of Good Substrates and Optimal Inhibitors. Molecular & Cellular Proteomics, 10(7), M110.006940.

-

Cell Biolabs, Inc. (n.d.). Alanine Assay Kit. Retrieved from [Link]

-

Bio-Cruz Technologies. (n.d.). Fast Garnet GBC sulfate salt. Retrieved from [Link]

- Riley, P. S., & Behal, F. J. (1971). Amino acid-beta-naphthylamide hydrolysis by Pseudomonas aeruginosa arylamidase. Journal of bacteriology, 108(2), 809–816.

- Luan, Y., & Cui, Y. (2014). CD13/aminopeptidase N is a potential therapeutic target for inflammatory disorders.

-

Loba Chemie. (n.d.). FAST GARNET GBC SALT. Retrieved from [Link]

- Fass, R. J., & Barnishan, J. (1976). Synthesis and microbiological activities of beta-(1-chloro-2-naphthyl) alanine and beta-(1-bromo-2-naphthyl) alanine. Antimicrobial agents and chemotherapy, 10(4), 603–607.

- Mora, L., Reig, M., & Toldrá, F. (2019). Enzymatic hydrolysis and microbial fermentation: The most favorable biotechnological methods for the release of bioactive peptides. Foods, 8(10), 458.

- Bascomb, S., & Manafi, M. (1998). Evaluation of the L-pyrrolidonyl-beta-naphthylamide hydrolysis test for the differentiation of members of the families Enterobacteriaceae and Vibrionaceae. Journal of clinical microbiology, 36(11), 3398–3399.

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. scbt.com [scbt.com]

- 3. What is the mechanism of Aminopeptin? [synapse.patsnap.com]

- 4. Aminopeptidase - Wikipedia [en.wikipedia.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. CD13/aminopeptidase N is a potential therapeutic target for inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jofamericanscience.org [jofamericanscience.org]

- 8. chemimpex.com [chemimpex.com]

- 9. Amino acid- -naphthylamide hydrolysis by Pseudomonas aeruginosa arylamidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biocruztechnologies.com [biocruztechnologies.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Fast Garnet GBC 基 97% | Sigma-Aldrich [sigmaaldrich.com]

- 13. merckmillipore.com [merckmillipore.com]

- 14. Synthesis and microbiological activities of beta-(1-chloro-2-naphthyl) alanine and beta-(1-bromo-2-naphthyl) alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chemimpex.com [chemimpex.com]

- 16. taylorandfrancis.com [taylorandfrancis.com]

- 17. biosynth.com [biosynth.com]

- 18. Aminopeptidase Fingerprints, an Integrated Approach for Identification of Good Substrates and Optimal Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 2-Naphthylamine | C10H9N | CID 7057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]

An In-depth Technical Guide to L-Alanine-β-naphthylamide Hydrobromide: A Chromogenic Substrate for Peptidase Activity

This guide provides a comprehensive technical overview of L-Alanine-β-naphthylamide hydrobromide, a versatile chromogenic substrate with significant applications in biochemical and microbiological research. Tailored for researchers, scientists, and professionals in drug development, this document delves into the fundamental principles, practical applications, and detailed methodologies associated with this compound.

Introduction: Unveiling a Key Tool for Enzyme Analysis

L-Alanine-β-naphthylamide (L-Ala-βNA) is a synthetic amino acid derivative that serves as a crucial tool for the detection and characterization of aminopeptidases and other proteolytic enzymes.[1] Its hydrobromide salt enhances stability and solubility, making it a preferred formulation for many experimental settings.[2] The core utility of this compound lies in its ability to be enzymatically cleaved, releasing β-naphthylamine, a chromogenic molecule that can be readily detected and quantified. This process provides a direct measure of enzyme activity, enabling researchers to study enzyme kinetics, screen for inhibitors, and identify microorganisms.[3][4]

This guide will explore the physicochemical properties of L-Alanine-β-naphthylamide hydrobromide, the mechanism of the enzymatic reaction it undergoes, detailed protocols for its use in various applications, and essential safety considerations.

Physicochemical Properties

A thorough understanding of the physical and chemical characteristics of L-Alanine-β-naphthylamide hydrobromide is paramount for its effective use in experimental design.

| Property | L-Alanine-β-naphthylamide | L-Alanine-β-naphthylamide Hydrobromide |

| Synonyms | L-Ala-βNA | L-Ala-βNA·HBr |

| CAS Number | 720-82-1 | 3513-56-2 |

| Molecular Formula | C₁₃H₁₄N₂O | C₁₃H₁₄N₂O·HBr |

| Molecular Weight | 214.27 g/mol [3] | 295.16 g/mol |

| Appearance | Off-white powder[3] | White powder |

| Melting Point | 104 °C[3] | 205 °C |

| Solubility | Soluble in ethanol (50 mg/mL, clear to slightly hazy) | Information not readily available, but the hydrobromide form generally exhibits enhanced aqueous solubility. |

| Storage | 0 - 8 °C[3] | 0 - 8 °C |

The Core of the Assay: The Enzymatic Reaction

The fundamental principle behind the use of L-Alanine-β-naphthylamide is the enzymatic hydrolysis of the amide bond linking L-alanine to β-naphthylamine. This reaction is catalyzed by aminopeptidases, which cleave amino acids from the N-terminus of proteins and peptides.

Reaction Mechanism

The enzymatic cleavage of L-Alanine-β-naphthylamide results in the release of two products: L-alanine and β-naphthylamine.

Caption: Enzymatic hydrolysis of L-Alanine-β-naphthylamide.

The released β-naphthylamine is the key to the chromogenic assay. In its free form, it can be detected and quantified through several methods, most commonly by diazotization.

Detection of β-Naphthylamine

The detection of the liberated β-naphthylamine is typically a two-step process:

-

Diazotization: The free β-naphthylamine is reacted with a diazotizing agent, such as p-dimethylaminocinnamaldehyde, in an acidic environment.[4]

-

Color Development: This reaction forms a brightly colored azo dye, often a red or cherry-red Schiff base, which can be quantified spectrophotometrically.[4] The intensity of the color is directly proportional to the amount of β-naphthylamine released, and thus to the activity of the aminopeptidase.

Caption: Workflow for the chromogenic detection of β-naphthylamine.

Applications and Experimental Protocols

L-Alanine-β-naphthylamide hydrobromide is a versatile substrate with applications in both microbiology and biochemistry.

Microbiological Applications: Bacterial Identification

The presence or absence of L-alanine aminopeptidase activity is a key characteristic used in the differentiation of bacterial species.[5] This is particularly useful for distinguishing between Gram-negative and Gram-positive bacteria, as most Gram-negative bacteria possess this enzyme.[5]

Experimental Protocol: Rapid Test for L-Alanine Aminopeptidase Activity in Bacteria

-

Preparation: Aseptically place a commercially available L-Alanine-β-naphthylamide-impregnated disk in a sterile petri dish.

-

Inoculation: Moisten the disk with a drop of sterile distilled water. Using a sterile loop, pick several well-isolated colonies of the test bacterium and smear them onto the disk.

-

Incubation: Incubate the disk at room temperature for 5-10 minutes.

-

Detection: Add one drop of the developing reagent (e.g., p-dimethylaminocinnamaldehyde).

-

Result Interpretation:

-

Positive: Development of a red or cherry-red color within 1-2 minutes indicates the presence of L-alanine aminopeptidase activity.

-

Negative: No color change or a slight yellow color indicates the absence of the enzyme.

-

This rapid, cost-effective test is a valuable tool in clinical microbiology laboratories for the presumptive identification of bacteria.[6]

Biochemical Applications: Enzyme Kinetics and Inhibitor Screening

In biochemical research, L-Alanine-β-naphthylamide is extensively used to study the kinetics of aminopeptidases and to screen for potential inhibitors.[3]

Experimental Protocol: Microplate-Based Assay for Aminopeptidase Activity

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer for the enzyme of interest (e.g., 50 mM Tris-HCl, pH 7.5).

-

Substrate Stock Solution: Dissolve L-Alanine-β-naphthylamide hydrobromide in the assay buffer to a concentration of 10 mM.

-

Enzyme Solution: Prepare a dilution series of the purified or crude enzyme in the assay buffer.

-

Developing Reagent: Prepare a solution of p-dimethylaminocinnamaldehyde in an appropriate acidic buffer.

-

-

Assay Procedure:

-

In a 96-well microplate, add 50 µL of assay buffer to each well.

-

Add 20 µL of the enzyme solution to each well.

-

To initiate the reaction, add 30 µL of the substrate stock solution to each well.

-

Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 30 minutes).

-

Stop the reaction by adding 50 µL of the developing reagent to each well.

-

Incubate at room temperature for 10 minutes to allow for color development.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at the appropriate wavelength (typically around 560 nm) using a microplate reader.

-

Create a standard curve using known concentrations of β-naphthylamine to convert absorbance values to the amount of product formed.

-

Calculate the enzyme activity in units (e.g., µmol of product formed per minute per mg of protein).

-

For kinetic studies, vary the substrate concentration and measure the initial reaction rates to determine Km and Vmax values.

-

This microplate format allows for high-throughput screening of enzyme inhibitors, a critical step in drug discovery.

Synthesis of L-Alanine-β-naphthylamide

The synthesis of L-Alanine-β-naphthylamide typically involves the coupling of a protected L-alanine derivative with β-naphthylamine. A general synthetic scheme is as follows:

-

Protection of L-alanine: The amino group of L-alanine is protected with a suitable protecting group (e.g., Boc or Cbz) to prevent self-condensation.

-

Activation of the Carboxyl Group: The carboxyl group of the protected L-alanine is activated using a coupling agent (e.g., DCC or HBTU) to facilitate amide bond formation.

-

Coupling Reaction: The activated L-alanine is reacted with β-naphthylamine to form the protected L-Alanine-β-naphthylamide.

-

Deprotection: The protecting group is removed under appropriate conditions (e.g., acid treatment for Boc) to yield the final product.

-

Salt Formation: The final product can be converted to its hydrobromide salt by treatment with hydrobromic acid.

This synthetic route allows for the production of high-purity L-Alanine-β-naphthylamide for research applications.

Safety and Handling

L-Alanine-β-naphthylamide Hydrobromide:

-

Standard laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, lab coat, and safety glasses).

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, rinse thoroughly with water.

β-Naphthylamine:

It is crucial to be aware that the enzymatic reaction product, β-naphthylamine, is a known human carcinogen. [7][8] Therefore, all waste generated from assays using L-Alanine-β-naphthylamide should be handled and disposed of as hazardous chemical waste according to institutional and national regulations.

Conclusion

L-Alanine-β-naphthylamide hydrobromide is a powerful and versatile tool in the arsenal of researchers studying proteolytic enzymes. Its utility as a chromogenic substrate enables straightforward and quantitative measurement of aminopeptidase activity, facilitating a wide range of applications from bacterial identification to high-throughput drug screening. A thorough understanding of its properties, the underlying reaction mechanism, and appropriate safety protocols, as detailed in this guide, is essential for its successful and responsible use in the laboratory.

References

-

Hernández Molina, J. M., Martínez, A., Parra, M. C., & Ortega, M. I. (1991). [Utility of the L-alanine-aminopeptidase test for differentiating the cell wall structure of bacteria]. Enfermedades infecciosas y microbiologia clinica, 9(10), 637–639. [Link]

-

IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2010). 2-NAPHTHYLAMINE. In Some aromatic amines, organic dyes, and related exposures. International Agency for Research on Cancer. [Link]

-

Microbe Notes. (2023, April 16). LAP Test- Principle, Procedure, Results, Uses. [Link]

-

Cell Biolabs, Inc. Alanine Assay Kit. [Link]

-

National Center for Biotechnology Information. (2012). 2-NAPHTHYLAMINE. In Chemical Agents and Related Occupations. [Link]

-

Dalynn Biologicals. LAP DISKS (Leucine Aminopeptidase). [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. bioassaysys.com [bioassaysys.com]

- 3. chemimpex.com [chemimpex.com]

- 4. microbenotes.com [microbenotes.com]

- 5. [Utility of the L-alanine-aminopeptidase test for differentiating the cell wall structure of bacteria] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dalynn.com [dalynn.com]

- 7. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]

- 8. 2-NAPHTHYLAMINE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Principle and Practice of L-Alanine β-Naphthylamide (L-ABNA) Enzyme Assay: A Technical Guide

Introduction: The Significance of Aminopeptidases and Their Quantification

Aminopeptidases are a ubiquitous class of exopeptidases that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides. Their activity is crucial in a myriad of physiological processes, including protein maturation, signal transduction, and the regulation of blood pressure. Notably, the activity of specific aminopeptidases, such as Alanine Aminopeptidase (AAP), in biological fluids like serum and urine, serves as a sensitive biomarker for cellular damage, particularly in the kidneys and liver[1][2]. Consequently, the accurate and reliable quantification of aminopeptidase activity is of paramount importance in both basic research and clinical diagnostics.

This technical guide provides an in-depth exploration of the L-Alanine β-Naphthylamide (L-ABNA) hydrobromide enzyme assay, a robust and widely utilized colorimetric method for the determination of aminopeptidase activity. We will delve into the core biochemical principles, provide a detailed, field-proven experimental protocol, and offer insights into the critical parameters that ensure the integrity and reproducibility of the assay.

Core Biochemical Principle: A Two-Stage Chromogenic Reaction

The L-ABNA assay is a two-stage process that ingeniously couples enzymatic activity to the formation of a stable, colored product that can be quantified spectrophotometrically.

Stage 1: Enzymatic Hydrolysis of L-Alanine β-Naphthylamide

The primary reaction involves the enzymatic hydrolysis of the synthetic substrate, L-Alanine β-naphthylamide. In the presence of an aminopeptidase, the peptide bond linking L-alanine to the β-naphthylamine moiety is cleaved. This reaction releases free L-alanine and the chromogenic precursor, β-naphthylamine[3]. The rate of β-naphthylamine liberation is directly proportional to the aminopeptidase activity in the sample.

Stage 2: Colorimetric Detection via Diazotization and Azo Coupling

The colorless β-naphthylamine released in the first stage is then quantified through a classic colorimetric method known as the Bratton-Marshall reaction[4][5][6]. This multi-step process involves:

-

Diazotization: In an acidic environment, sodium nitrite (NaNO₂) reacts with the primary aromatic amine group of β-naphthylamine to form a diazonium salt. This reaction is typically performed at a low temperature to ensure the stability of the diazonium salt[7].

-

Removal of Excess Nitrite: Any unreacted nitrous acid is quenched by the addition of ammonium sulfamate to prevent interference with the subsequent coupling reaction.

-

Azo Coupling: The diazonium salt is then coupled with a chromogenic agent, most commonly N-(1-Naphthyl)ethylenediamine dihydrochloride (NED), to form a stable and intensely colored azo dye[8]. This azo compound exhibits a distinct magenta color with a characteristic maximum absorbance, allowing for sensitive spectrophotometric quantification.

The overall reaction scheme is depicted in the following diagram:

In-Depth Experimental Protocol

This protocol is designed to be a self-validating system, with built-in controls and clear checkpoints to ensure data integrity.

Reagent Preparation: The Foundation of a Reliable Assay

Careful preparation of reagents is critical for the success and reproducibility of the L-ABNA assay.

-

Assay Buffer (50 mM Tris-HCl, pH 8.0 at 37°C):

-

Dissolve 6.057 g of Tris base in 800 mL of deionized water.

-

Adjust the pH to 8.0 at 37°C using 1 M HCl. Rationale: The optimal pH for many alanine aminopeptidases is slightly alkaline[3]. Pre-adjusting the pH at the reaction temperature is crucial as the pH of Tris buffers is temperature-dependent.

-

Bring the final volume to 1 L with deionized water. Store at 4°C.

-

-

Substrate Solution (L-Alanine β-naphthylamide, 2 mM):

-

Dissolve 4.28 mg of L-Alanine β-naphthylamide hydrobromide (MW: 214.27 g/mol for the free base, adjust for the hydrobromide salt) in 10 mL of Assay Buffer. Note: L-ABNA has limited aqueous solubility. Gentle warming and vortexing may be required. Prepare this solution fresh on the day of the experiment to prevent hydrolysis.

-

-

Trichloroacetic Acid (TCA) Solution (10% w/v):

-

Dissolve 10 g of TCA in deionized water and bring the final volume to 100 mL. Rationale: TCA is used to stop the enzymatic reaction by precipitating the enzyme and other proteins. Store at room temperature.

-

-

Sodium Nitrite Solution (0.1% w/v):

-

Dissolve 100 mg of sodium nitrite in 100 mL of deionized water. Note: This solution is unstable and should be prepared fresh daily and kept on ice.

-

-

Ammonium Sulfamate Solution (0.5% w/v):

-

Dissolve 500 mg of ammonium sulfamate in 100 mL of deionized water. Store at 4°C.

-

-

N-(1-Naphthyl)ethylenediamine Dihydrochloride (NED) Solution (0.1% w/v):

-

Dissolve 100 mg of NED in 100 mL of deionized water. Note: This solution is light-sensitive. Store in a dark bottle at 4°C and prepare fresh weekly[9].

-

-

β-Naphthylamine Standard Stock Solution (1 mM):

Assay Procedure: A Step-by-Step Workflow

The following procedure is optimized for a 96-well microplate format, but can be adapted for single cuvettes.

Part 1: The Enzymatic Reaction

-

Prepare Standard Curve: In a set of microcentrifuge tubes, prepare a serial dilution of the 1 mM β-naphthylamine standard stock solution in the Assay Buffer to create standards ranging from 0 to 100 µM. These will be treated identically to the samples from step 4 onwards.

-

Sample Preparation: Prepare your biological samples (e.g., serum, urine, tissue homogenate) in the Assay Buffer. If necessary, dilute the samples to ensure the enzyme activity falls within the linear range of the assay.

-

Reaction Setup: In a 96-well plate, add the following to each well:

-

Blank: 100 µL of Assay Buffer

-

Sample Wells: 50 µL of sample

-

Control Wells (Substrate Blank): 50 µL of sample

-

Add 50 µL of Assay Buffer to the sample and control wells.

-

-

Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to bring all components to the reaction temperature.

-

Initiate Reaction: Add 100 µL of the 2 mM L-ABNA substrate solution to the blank and sample wells. To the control wells, add 100 µL of Assay Buffer. The total volume in each well should be 200 µL.

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). The optimal incubation time should be determined empirically to ensure the reaction remains in the linear range.

-

Stop Reaction: Terminate the reaction by adding 100 µL of 10% TCA to all wells.

-

Centrifugation: Centrifuge the plate at 3000 x g for 10 minutes to pellet the precipitated proteins.

Part 2: Color Development and Measurement

-

Transfer Supernatant: Carefully transfer 150 µL of the clear supernatant from each well to a new 96-well plate.

-

Diazotization: Add 50 µL of the 0.1% sodium nitrite solution to each well. Mix and incubate for 5 minutes at room temperature.

-

Remove Excess Nitrite: Add 50 µL of the 0.5% ammonium sulfamate solution to each well. Mix and incubate for 3 minutes at room temperature.

-

Azo Coupling: Add 50 µL of the 0.1% NED solution to each well. Mix and allow the color to develop for 15 minutes at room temperature, protected from light.

-